2-Fluoro-5-iodo-4-methoxypyridine
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Overview
Description
2-Fluoro-5-iodo-4-methoxypyridine is an organic compound with the molecular formula C6H5FINO It is a halogenated pyridine derivative, characterized by the presence of fluorine, iodine, and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxypyridine typically involves the introduction of fluorine, iodine, and methoxy groups onto the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by halogenation. For example, the diazotization of 2-aminopyridine with sodium nitrite in hydrofluoric acid can yield 2-fluoropyridine, which can then be further iodinated and methoxylated under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxylation reactions using automated reactors and controlled environments to ensure high yield and purity. The use of advanced fluorinating and iodinating agents, along with optimized reaction conditions, can facilitate efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxypyridine has several scientific research applications, including:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate halogen bonding interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 4-Iodo-2-methoxypyridine
Uniqueness
2-Fluoro-5-iodo-4-methoxypyridine is unique due to the specific arrangement of fluorine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H5FINO |
---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methoxypyridine |
InChI |
InChI=1S/C6H5FINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 |
InChI Key |
LYIAKXFLZXBAKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1I)F |
Origin of Product |
United States |
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